Anti-Rickettsial Specificity: Duartin vs. JSF-3204 and Standard Antibiotics
Duartin (-) emerged as the most promising anti-rickettsial compound from a high-throughput phenotypic screen against Rickettsia canadensis. It demonstrated an IC90 of 0.81 μg/mL (2.4 μM) against R. canadensis and in vitro growth inhibition of R. prowazekii, the causative agent of epidemic typhus [1]. In contrast to broad-spectrum antibiotics such as doxycycline, duartin showed no growth inhibitory activity against a panel of ESKAPE Gram-positive pathogens (MIC > 50 μg/mL, >150 μM), indicating rickettsial selectivity [1]. Importantly, duartin exhibited no significant cytotoxicity to mammalian Vero cells (CC50 > 62 μg/mL, >190 μM), yielding a selectivity index of >79 [1]. The co-identified compound JSF-3204, while also anti-rickettsial, displayed a distinct transcriptional perturbation profile, with duartin clustering closer to doxycycline and JSF-3204 to chloramphenicol, suggesting complementary mechanisms [1].
| Evidence Dimension | Anti-rickettsial potency and selectivity |
|---|---|
| Target Compound Data | IC90 = 0.81 μg/mL (2.4 μM) against R. canadensis; CC50 > 62 μg/mL (>190 μM) in Vero cells; MIC > 50 μg/mL vs. ESKAPE strains |
| Comparator Or Baseline | JSF-3204 (co-identified, distinct mechanism); Doxycycline (clinical standard); ESKAPE pathogens as specificity counter-screen |
| Quantified Difference | Selectivity index >79 (CC50/IC90); No antibacterial activity outside Rickettsia spp. (MIC > 50 μg/mL) |
| Conditions | R. canadensis-infected Vero cells in uvGFP fluorescence assay; R. prowazekii (Breinl strain) in vitro; ESKAPE panel broth microdilution |
Why This Matters
This unprecedented rickettsial specificity, absent in common antibiotics and other isoflavonoids, positions duartin as a unique chemical probe for obligate intracellular Gram-negative bacterial infection research and anti-rickettsial drug discovery programs.
- [1] Lemenze A, Mittal N, Perryman AL, et al. Rickettsia Aglow: A Fluorescence Assay and Machine Learning Model to Identify Inhibitors of Intracellular Infection. ACS Infect Dis. 2022;8(7):1280-1290. doi:10.1021/acsinfecdis.2c00014. View Source
